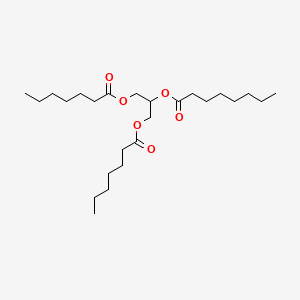
2-(Octanoyloxy)propane-1,3-diyl diheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is an organic compound with the molecular formula C25H46O6. It is a type of ester formed from octanoic acid and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate typically involves esterification reactions. One common method is the reaction of glycerol with octanoic acid and heptanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(Octanoyloxy)propane-1,3-diyl diheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanoic acid, heptanoic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Octanoic acid, heptanoic acid, and glycerol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-(Octanoyloxy)propane-1,3-diyl diheptanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a lipid-based drug delivery system.
Medicine: Explored for its use in formulations of topical medications and cosmetics.
Industry: Utilized in the production of biodegradable lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl diheptanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and heptanoic acid, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of octanoic acid.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains two decanoic acid groups.
Uniqueness
2-(Octanoyloxy)propane-1,3-diyl diheptanoate is unique due to its specific combination of octanoic acid and heptanoic acid, which imparts distinct physicochemical properties. This combination allows for tailored applications in various fields, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H46O6 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1,3-di(heptanoyloxy)propan-2-yl octanoate |
InChI |
InChI=1S/C25H46O6/c1-4-7-10-13-16-19-25(28)31-22(20-29-23(26)17-14-11-8-5-2)21-30-24(27)18-15-12-9-6-3/h22H,4-21H2,1-3H3 |
InChI Key |
BXMJSHNWVSGWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















